molecular formula C7H9NO5S B1457343 5-(Dimethylsulfamoyl)furan-3-carboxylic acid CAS No. 1423029-45-1

5-(Dimethylsulfamoyl)furan-3-carboxylic acid

Cat. No.: B1457343
CAS No.: 1423029-45-1
M. Wt: 219.22 g/mol
InChI Key: CUDBXYFEROZPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylsulfamoyl)furan-3-carboxylic acid, often referred to as DMSF-3-CA, is a synthetic organic compound that belongs to the class of furan carboxylic acids . It has a molecular weight of 219.22 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 5-[(dimethylamino)sulfonyl]-3-furoic acid . The InChI code is 1S/C7H9NO5S/c1-8(2)14(11,12)6-3-5(4-13-6)7(9)10/h3-4H,1-2H3,(H,9,10) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Green Chemistry and Biomass Conversion

  • Production of Bio-based Chemicals : Dutta, Wu, and Mascal (2015) demonstrated that acid chloride derivatives of furan compounds, including 5-(chloromethyl)furan-2-carboxylic acid, can be produced from biomass-derived precursors. These derivatives are key intermediates for creating biofuels and polymers, showcasing the potential of furan compounds in green chemistry and sustainable material production (Dutta, Wu, & Mascal, 2015).

Biotechnology Applications

  • Biocatalytic Production of Furan Derivatives : Wang, Gong, and He (2020) explored the biocatalytic conversion of biomass-derived furans into furan-based carboxylic acids using recombinant Escherichia coli, highlighting a green approach to producing valuable chemical building blocks from renewable resources (Wang, Gong, & He, 2020).

Material Science and Polymer Production

  • Development of Biobased Polymers : Research by Cruz-Izquierdo et al. (2015) on the lipase-catalyzed synthesis of furan oligoesters from dimethyl furan-2,5-dicarboxylate and aliphatic diols represents a significant step towards the production of biobased polymers. This study emphasizes the role of furan derivatives in creating sustainable materials for various applications (Cruz-Izquierdo et al., 2015).

Novel Chemical Syntheses and Catalysis

  • Catalytic Applications in Organic Synthesis : Khodaei, Alizadeh, and Haghipour (2018) reported on the use of furan-2(5H)-one derivatives in catalysis, utilizing functionalized magnetic nanoparticles. This innovative approach to catalyst design opens new pathways for efficient and environmentally friendly chemical syntheses (Khodaei, Alizadeh, & Haghipour, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

5-(dimethylsulfamoyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S/c1-8(2)14(11,12)6-3-5(4-13-6)7(9)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDBXYFEROZPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Dimethylsulfamoyl)furan-3-carboxylic acid
Reactant of Route 2
5-(Dimethylsulfamoyl)furan-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Dimethylsulfamoyl)furan-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(Dimethylsulfamoyl)furan-3-carboxylic acid
Reactant of Route 5
5-(Dimethylsulfamoyl)furan-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(Dimethylsulfamoyl)furan-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.